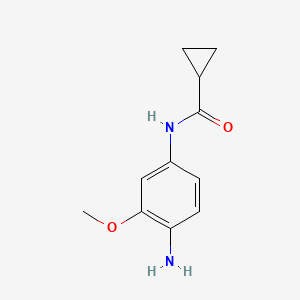
4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid
Vue d'ensemble
Description
The compound “4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid” is a derivative of 3,4-dihydroisoquinoline . It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines, the core structure of the compound, can be achieved through Bischler-Napieralski-type reactions . This process involves the use of phenylethanols and nitriles in a tandem annulation, forming a phenonium ion as a stable and reactive primary phenylethyl carbocation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolines include microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions . These reactions allow the production of substituted isoquinoline libraries. The generated dihydroisoquinolines and tetrahydroisoquinolines could be oxidized to their corresponding isoquinoline analogues .Applications De Recherche Scientifique
Synthesis Applications
- Podands Synthesis : Compounds containing 3,4-dihydroisoquinoline fragments are synthesized for applications in podands (Shklyaev & Vshivkova, 2014).
- Antimicrobial Agents : 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, derived from 3,4-dihydroisoquinoline, demonstrate antimicrobial properties (Hassanin & Ibrahim, 2012).
- Chemical Reactions : Studies on the reactivity of 3,4-dihydroisoquinoline with various compounds reveal its versatility in forming different chemical entities (Ziegler, Leitner, & Sterk, 1978).
Biological and Pharmacological Research
- Butyrylcholinesterase Inhibitors : Derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid are explored for their potential as butyrylcholinesterase inhibitors, with implications in treating Alzheimer’s disease and other neurological disorders (Jiang et al., 2019).
- Synthesis of 1,2-Dihydroisoquinolines : Research into the synthesis of 1,2-dihydroisoquinolines from 3,4-dihydroisoquinoline explores applications in pharmaceuticals and chemical industries (Obika et al., 2007).
Material Science and Chemistry
- Bis-1,1′-(3,4-dihydroisoquinolines) Synthesis : Investigations into the synthesis of symmetrical and unsymmetrical bis-1,1′-(3,4-dihydroisoquinolines) reveal their potential in material science and organic chemistry (Glushkov, Karmanov, & Shklyaev, 2006).
- Aminoalkyl-Functionalized 4-Arylquinolines : The Friedländer reaction of 2-(3,4-dihydroisoquinolin-1-yl)anilines for the synthesis of 4-arylquinoline derivatives showcases the potential in synthesizing novel materials (Rozhkova et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)6-3-8-14-9-7-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMWYBVWBNGDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)
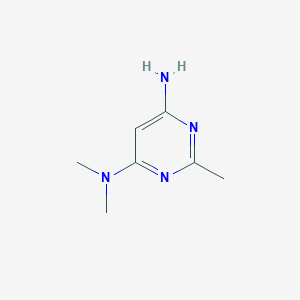
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)

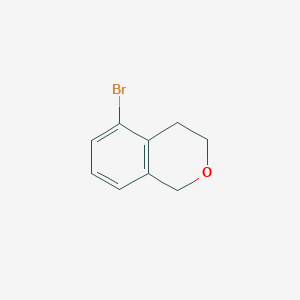

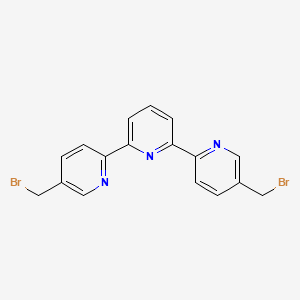


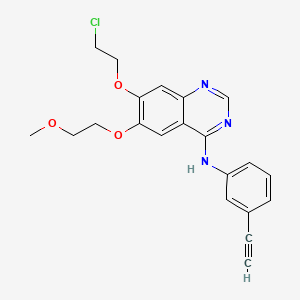
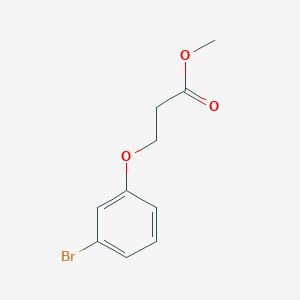
![[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid](/img/structure/B3111564.png)
